Product packaging for Methyl 2-(6-bromopyridin-2-yl)butanoate(Cat. No.:)

Methyl 2-(6-bromopyridin-2-yl)butanoate

Cat. No.: B11772208
M. Wt: 258.11 g/mol
InChI Key: HWZCQAIJSQBETP-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromopyridin-2-yl)butanoate (CAS 1956335-95-7) is a bromopyridine derivative with a molecular formula of C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound features a brominated pyridine ring, a structure frequently employed as a key synthetic intermediate in medicinal chemistry campaigns. The 6-bromopyridin-2-yl moiety is a privileged scaffold in drug discovery, particularly in the development of inhibitors for oncology targets. Research has shown that analogous bromopyridine compounds are utilized in the synthesis of potent inhibitors against mutant isocitrate dehydrogenase 1 (mIDH1), which is an important therapeutic target in cancers such as acute myeloid leukemia and glioma . The ester functional group in this molecule provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) by hydrolyzing it to the acid or converting it to other valuable functional groups like amides. As a building block, it is integral for constructing complex bioactive molecules, including molecular hybrids and conjugates, which is a established strategy for developing novel antibacterial agents and overcoming multi-drug resistance . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO2 B11772208 Methyl 2-(6-bromopyridin-2-yl)butanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 2-(6-bromopyridin-2-yl)butanoate

InChI

InChI=1S/C10H12BrNO2/c1-3-7(10(13)14-2)8-5-4-6-9(11)12-8/h4-7H,3H2,1-2H3

InChI Key

HWZCQAIJSQBETP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=CC=C1)Br)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 2 6 Bromopyridin 2 Yl Butanoate

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of Methyl 2-(6-bromopyridin-2-yl)butanoate offers several logical disconnections to simplify the molecule into readily available starting materials. The primary disconnections involve the carbon-carbon bond between the pyridine (B92270) ring and the butanoate side chain, the carbon-bromine bond, and the bonds forming the pyridine ring itself.

One key disconnection breaks the bond between the pyridine C2 position and the butanoate moiety. This leads to a 2-halopyridine derivative, such as 2,6-dibromopyridine (B144722), and a suitable butanoate precursor. This approach is advantageous as it utilizes commercially available and often inexpensive starting materials. acsgcipr.org

A second strategy involves the disconnection of the C-Br bond, suggesting a late-stage bromination of a pre-functionalized pyridine butanoate. This would require a regioselective halogenation method that favors the C6 position of the pyridine ring.

A third, more convergent, approach involves the disconnection of the pyridine ring itself. This would entail constructing the substituted pyridine from acyclic precursors, a method that allows for a high degree of modularity and control over the substitution pattern. nih.gov

Direct Functionalization Approaches to this compound

Direct functionalization of a pyridine ring represents an atom-economical approach to the synthesis of the target compound.

Catalytic C-H Activation Strategies for Pyridine Ring Functionalization

Recent advances in organometallic chemistry have enabled the direct C-H functionalization of pyridine rings. rsc.org A palladium-catalyzed diarylation of pyridines has been developed using a transient activator strategy, which could be adapted for the introduction of the butanoate chain. nih.govresearchgate.net This method involves the in situ generation of an N-methylpyridinium salt, which is then arylated at the 2- and 6-positions. A subsequent N-demethylation yields the desired product. nih.gov While this protocol is primarily for diarylation, it provides a foundation for developing a C-H alkylation method.

Another approach involves the use of a cobalt(III) catalyst for C6-selective C-H activation of 2-pyridones. nih.gov This highlights the potential for regioselective functionalization of the pyridine core.

Table 1: Hypothetical Catalytic C-H Activation Conditions

Catalyst Ligand Activator Solvent Temperature (°C)
Pd(OAc)₂ PPh₃ (MeO)₂SO₂, Cu₂O Toluene (B28343) 120

Regioselective Halogenation Protocols on Pyridine Derivatives

The introduction of a bromine atom at the C6 position can be achieved through regioselective halogenation. The direct halogenation of pyridine itself is often unselective. However, the use of pyridine N-oxides can direct halogenation to the 2- and 4-positions. nih.govresearchgate.net By starting with a 2-substituted pyridine N-oxide, bromination can be directed to the 6-position. Subsequent deoxygenation of the N-oxide would yield the desired 6-bromopyridine derivative.

The reaction of pyridine N-oxides with oxalyl bromide in dibromomethane (B42720) has been shown to be an effective method for regioselective bromination. researchgate.net

Table 2: Regioselective Halogenation of a 2-Substituted Pyridine N-oxide

Halogenating Agent Solvent Temperature (°C)
(COBr)₂ CH₂Br₂ 0

Convergent Synthesis Strategies for this compound

Convergent strategies offer a high degree of flexibility in the synthesis of polysubstituted pyridines by constructing the ring from simpler fragments.

Pyridine Ring Formation Methodologies and Their Adaptations

Several classic and modern methods exist for pyridine ring synthesis. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. slideshare.net This method could be adapted to produce a dihydropyridine (B1217469) intermediate, which can then be oxidized to the aromatic pyridine.

More contemporary methods include metal-catalyzed cycloaddition reactions and cascade reactions. nih.gov A copper-catalyzed cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates leads to highly substituted pyridines in good yields. nih.govorganic-chemistry.org This modular approach would allow for the introduction of the bromo and butanoate substituents at specific positions by choosing the appropriate starting materials.

Esterification and Butanoate Chain Introduction via Advanced Coupling Techniques

Once a suitable 6-bromopyridin-2-yl precursor is synthesized, the butanoate chain can be introduced through various coupling reactions. A common method is the esterification of a corresponding carboxylic acid or the coupling of an organometallic reagent with an appropriate electrophile.

For instance, a Grignard reagent derived from 2,6-dibromopyridine could be reacted with methyl 2-formylbutanoate in a nucleophilic addition, followed by oxidation to introduce the butanoate side chain.

Alternatively, a Suzuki or Negishi cross-coupling reaction could be employed. znaturforsch.com For example, a 2-pyridylboronic ester could be coupled with methyl 2-bromobutanoate in the presence of a palladium catalyst.

The Goldberg reaction, a copper-catalyzed amidation, offers a route to N-substituted aminopyridines from 2-bromopyridine (B144113), which could be further elaborated. mdpi.com

Table 3: Potential Cross-Coupling Partners for Butanoate Chain Introduction

Pyridine Substrate Coupling Partner Catalyst System Reaction Type
2,6-Dibromopyridine Methyl 2-(tributylstannyl)butanoate Pd(PPh₃)₄ Stille Coupling
6-Bromo-2-(pinacolboranyl)pyridine Methyl 2-bromobutanoate PdCl₂(dppf) Suzuki Coupling

Enantioselective and Diastereoselective Synthesis of this compound

The creation of the chiral center at the C2 position of the butanoate chain is a key challenge in the synthesis of this compound. Several strategies can be envisioned to control this stereochemistry, including the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution.

Chiral auxiliaries are powerful tools for diastereoselective transformations, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be appended to the butanoic acid precursor.

One potential approach involves the use of pseudoephenamine as a chiral auxiliary. nih.gov Amides derived from pseudoephenamine have demonstrated high stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov The synthesis would involve coupling 2-(6-bromopyridin-2-yl)acetic acid with (1S,2S)-pseudoephenamine, followed by deprotonation with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. Subsequent alkylation with ethyl iodide would be expected to proceed with high diastereoselectivity, directed by the chiral auxiliary. Finally, removal of the auxiliary would yield the desired enantiomer of 2-(6-bromopyridin-2-yl)butanoic acid, which can then be esterified to the methyl ester.

Another well-established class of chiral auxiliaries are the Evans oxazolidinones. nih.gov These auxiliaries have been extensively used in asymmetric alkylations. nih.gov The N-acylated oxazolidinone derived from 2-(6-bromopyridin-2-yl)acetic acid could be alkylated with ethyl iodide to introduce the ethyl group at the C2 position with high diastereoselectivity. Subsequent cleavage of the auxiliary would provide the enantiomerically enriched carboxylic acid.

A notable example of chiral auxiliary-controlled alkylation of a pyridine derivative involves the use of chiral lithium amides as noncovalent stereodirecting auxiliaries for the enantioselective α-alkylation of 2-alkylpyridines. nih.gov This method avoids the need for covalent attachment and removal of the auxiliary, making it a more atom-economical approach.

Table 1: Representative Examples of Chiral Auxiliary-Mediated Alkylations

Chiral AuxiliarySubstrateAlkylating AgentDiastereomeric Ratio (d.r.)Reference
Pseudoephenamineα-Substituted AmideAlkyl Halide98:2 to ≥99:1 nih.gov
Evans OxazolidinoneN-Acyl OxazolidinoneAlkyl HalideHigh nih.gov
Chiral Lithium Amide2-EthylpyridineBenzyl Bromide95:5 er nih.gov

Note: The data in this table is for analogous reactions and not for the direct synthesis of this compound.

Asymmetric catalysis offers a more efficient route to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate large quantities of the desired product. mdpi.com For the synthesis of this compound, a key step would be the asymmetric α-arylation of a butanoate derivative or the asymmetric alkylation of a pyridine-substituted acetic acid ester.

Palladium-catalyzed asymmetric α-arylation of carbonyl compounds is a powerful C-C bond-forming reaction. mdpi.com A possible strategy could involve the asymmetric α-arylation of methyl butanoate with 2,6-dibromopyridine, catalyzed by a chiral palladium complex. However, achieving high enantioselectivity in the α-arylation of acyclic esters can be challenging.

Alternatively, a nickel-catalyzed asymmetric reductive cross-coupling between a 1-chloro-1-alkanol ester and an aryl electrophile has been developed for the synthesis of enantioenriched aryl alkyl carbinol esters. nih.govresearchgate.net This methodology could potentially be adapted for the synthesis of the target molecule.

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the enantiomers. This can be a practical approach for obtaining enantiomerically pure compounds. nih.govacs.orgrsc.org

Enzymatic kinetic resolution is a widely used technique due to the high enantioselectivity of enzymes. mdpi.comacs.org Lipases are commonly employed for the resolution of racemic alcohols and esters. acs.orgrsc.org A racemic mixture of this compound could be subjected to enantioselective hydrolysis catalyzed by a lipase. This would result in the formation of one enantiomer of the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

Non-enzymatic kinetic resolution methods have also been developed. For instance, the kinetic resolution of racemic α-arylalkanoic acids has been achieved through asymmetric esterification using chiral acyl-transfer catalysts. nih.govacs.orgrsc.org This approach could be applied to resolve racemic 2-(6-bromopyridin-2-yl)butanoic acid before the final esterification step. Dynamic kinetic resolution (DKR) is an even more powerful technique where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. rsc.orgresearchgate.netnih.gov DKR of racemic α-arylalkanoic acids has been successfully demonstrated. rsc.orgresearchgate.net

Table 2: Examples of Kinetic Resolution of Related Compounds

Resolution MethodSubstrateCatalyst/ReagentEnantiomeric Excess (ee)Reference
Enzymatic HydrolysisRacemic EsterLipase>99% mdpi.com
Asymmetric EsterificationRacemic Carboxylic AcidChiral Acyl-Transfer CatalystHigh nih.govacs.orgrsc.org
Dynamic Kinetic ResolutionRacemic α-Arylalkanoic AcidAcyl-Transfer CatalystHigh rsc.orgresearchgate.net

Note: This table presents data for analogous kinetic resolutions and not the specific resolution of this compound.

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of a pharmaceutical intermediate like this compound, these principles are of paramount importance.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions which generate stoichiometric byproducts. The E-factor (Environmental Factor) is another key metric, defined as the mass ratio of waste to the desired product.

In the context of synthesizing this compound, a cross-coupling reaction like a Suzuki or Negishi coupling to form the C-C bond between the pyridine ring and the butanoate precursor would likely have a lower atom economy due to the formation of stoichiometric inorganic salts as byproducts. In contrast, a direct C-H functionalization approach would be more atom-economical. acs.org Fischer esterification, a common method for producing esters, generates water as the only byproduct and is considered to have good atom economy. nih.gov

Solvents are a major contributor to the environmental impact of chemical processes. mdpi.com Several pharmaceutical companies and organizations have developed solvent selection guides to aid chemists in choosing more environmentally benign solvents. acsgcipr.orgresearchgate.netubc.caresearchgate.net These guides typically classify solvents based on their safety, health, and environmental (SHE) impact. For the synthesis of this compound, selecting solvents from the "recommended" or "usable" categories, such as ethanol, 2-propanol, or ethyl acetate, and avoiding "undesirable" solvents like halogenated hydrocarbons would be a key green chemistry consideration. researchgate.net

Flow Chemistry Applications and Continuous Processing for Enhanced Efficiency

The adoption of flow chemistry and continuous processing represents a significant advancement in the synthesis of complex molecules like this compound. This modern synthetic approach offers numerous advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and greater efficiency. sci-hub.seacs.orgacs.org The principles of flow chemistry are particularly well-suited to the synthesis of pyridine derivatives, a class of compounds often requiring precise control over reaction conditions to achieve high selectivity and avoid the formation of byproducts. vcu.eduacs.org

Continuous flow systems, which typically involve pumping reagents through a network of tubes and reactors, provide superior heat and mass transfer compared to batch reactors. mit.eduresearchgate.net This allows for rapid and uniform heating or cooling, enabling reactions to be performed at extreme temperatures with minimal risk. mit.edu The small internal volume of flow reactors also minimizes the accumulation of hazardous intermediates, a crucial safety benefit when dealing with potentially energetic or toxic reagents. acs.orgresearchgate.net

For the synthesis of substituted pyridines, flow chemistry enables methodologies that are difficult or less efficient in batch mode. For instance, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step within a continuous flow microwave reactor, avoiding the need to isolate intermediates and leading to good yields of trisubstituted pyridines. sci-hub.sebeilstein-journals.orgresearchgate.net While not a direct synthesis of the target molecule, this illustrates the potential for flow chemistry to streamline multi-step sequences that could be adapted for its preparation.

Furthermore, continuous processing facilitates the safe scale-up of reactions. A two-step continuous flow synthesis of 4-nitropyridine, for example, demonstrated a significant increase in daily throughput with a higher yield and improved selectivity compared to the batch process. researchgate.net This scalability is a key advantage for the potential industrial production of this compound.

The table below presents a comparison of batch versus flow processing for the synthesis of various pyridine derivatives, highlighting the typical enhancements in yield and reductions in reaction time afforded by continuous methodologies.

ProductMethodYield (%)Reaction TimeReference
Trisubstituted PyridineBatch (Two-Step)81%- beilstein-journals.org
Trisubstituted PyridineFlow (One-Step)86%- beilstein-journals.org
4-NitropyridineBatch57%- researchgate.net
4-NitropyridineFlow83%- researchgate.net
Halo-substituted NicotinonitrileBatch58%- vcu.edu
Halo-substituted NicotinonitrileFlow92%- vcu.edu
Pyrazole EsterBatch (Microwave)70%2 hours acs.org
Pyrazole EsterFlow89%14 minutes acs.org

Research into the N-oxidation of pyridine derivatives in a packed-bed microreactor has shown that continuous flow systems can operate for extended periods (over 800 hours) while maintaining high catalyst activity and achieving yields of up to 99%. organic-chemistry.org This demonstrates the robustness and potential for long-term, uninterrupted production campaigns.

Moreover, the integration of advanced technologies like automated feedback loops and machine learning algorithms with continuous flow systems can accelerate reaction optimization. nih.govrsc.org For the synthesis of pyridinium (B92312) salts, a Bayesian optimization algorithm was used to efficiently explore the reaction space and identify optimal conditions for both yield and production rate. nih.gov Such intelligent systems could be invaluable in developing an efficient and high-yielding synthesis for this compound.

The synthesis of disubstituted pyridines from dibromopyridines has also been successfully demonstrated in a flow microreactor. This was achieved through a Br/Li exchange reaction without the need for cryogenic conditions, which are often required in batch processing. rsc.org This approach could be highly relevant for the synthesis of the target compound, which features a bromo-substituted pyridine ring.

Chemical Transformations and Derivatization of Methyl 2 6 Bromopyridin 2 Yl Butanoate

Cross-Coupling Reactions at the C-Br Bond of Methyl 2-(6-bromopyridin-2-yl)butanoate

The presence of a bromine atom on the pyridine (B92270) ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgnih.gov For this compound, this reaction would involve its coupling with various aryl or vinylboronic acids or their corresponding esters. While specific examples with this exact substrate are not extensively documented in publicly available literature, the reactivity of 2-bromopyridines in Suzuki-Miyaura couplings is well-established. beilstein-journals.orgnih.gov These reactions generally proceed under mild conditions with high yields and excellent functional group tolerance. libretexts.org

A typical reaction would involve reacting this compound with a boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand, and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂-Cs₂CO₃Toluene (B28343)/H₂O60up to 90 nih.gov
Pd(OAc)₂SPhos/XPhosK₃PO₄n-Butanol100High nih.gov
Pd(CF₃COO)₂PPh₃Et₃NDMF100up to 96 scirp.org

Sonogashira Coupling Reactions for Alkyne Introduction

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is a powerful method for introducing alkynyl moieties into organic molecules. The C-Br bond in this compound is amenable to Sonogashira coupling, allowing for the synthesis of various alkynylpyridine derivatives. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.orglibretexts.orgnih.gov

While specific examples utilizing this compound are not readily found, the Sonogashira coupling of other 2-bromopyridine (B144113) derivatives is well-documented, providing a strong indication of the expected reactivity. scirp.orgbeilstein-journals.org

Table 2: General Conditions for Sonogashira Coupling of Bromopyridines

CatalystCo-catalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NDMF10072-96 scirp.org
Pd(OAc)₂-P(p-tol)₃DBUTHFRoom Temp. to RefluxGood to Excellent beilstein-journals.org
Pd(PPh₃)₄CuI-AmineVariousRoom Temp.High nih.gov

Stille and Negishi Coupling Reactions for Diverse Alkyl and Aryl Substitutions

The Stille and Negishi couplings are other important palladium-catalyzed reactions for C-C bond formation, offering alternative routes to introduce a variety of substituents onto the pyridine ring of this compound.

The Stille reaction involves the coupling of an organohalide with an organotin compound. wikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org However, the toxicity of organotin compounds is a significant drawback.

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes or organostannanes. organic-chemistry.orgorgsyn.org This increased reactivity allows for the coupling of a broader range of substrates, although organozinc reagents are often more sensitive to air and moisture. orgsyn.org The Negishi coupling demonstrates good functional group tolerance, including esters. orgsyn.org

While direct examples of Stille and Negishi couplings with this compound are not prevalent in the literature, the general applicability of these reactions to bromopyridines suggests their potential for the derivatization of this compound. wikipedia.orgorgsyn.org

Buchwald-Hartwig Amination and Other Metal-Catalyzed C-N, C-O, C-S Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the introduction of primary or secondary amine functionalities at the 6-position of the pyridine ring of this compound. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org

Although specific studies on this compound are scarce, the Buchwald-Hartwig amination of 2-bromopyridines is a well-established transformation. georgiasouthern.edu

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂BINAPNaOt-BuToluene80High researchgate.net
Pd₂ (dba)₃XantPhosDBUToluene/MeCN140Good chemrxiv.org

Beyond C-N bond formation, palladium-catalyzed methods can also be employed for the formation of C-O and C-S bonds, though these are less commonly reported for this specific substrate class compared to amination.

Reactions Involving the Ester Functionality of this compound

The methyl ester group in this compound provides another handle for chemical modification, allowing for transformations such as hydrolysis, transesterification, and amidation.

Hydrolysis, Transesterification, and Amidation Reactions

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(6-bromopyridin-2-yl)butanoic acid, can be achieved under either acidic or basic conditions. rsc.org Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium. Basic hydrolysis, or saponification, is usually performed by treating the ester with a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Transesterification , the conversion of one ester to another, can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with a different alcohol in the presence of a catalytic amount of acid or base would lead to the corresponding ester of the new alcohol. This process is typically an equilibrium, and using a large excess of the reactant alcohol can drive the reaction to completion. masterorganicchemistry.com

Amidation involves the reaction of the ester with an amine to form an amide. This transformation can be achieved by direct heating of the ester with an amine, although this often requires high temperatures and long reaction times. More modern and efficient methods for the amidation of esters often employ catalysts.

While specific documented examples for these transformations on this compound are limited, the general principles of ester reactivity are well-understood and applicable. researchgate.net

Table 4: General Transformations of the Ester Group

ReactionReagentsProduct
Hydrolysis (Acidic)H₃O⁺, Δ2-(6-bromopyridin-2-yl)butanoic acid
Hydrolysis (Basic)1. NaOH, H₂O, Δ 2. H₃O⁺2-(6-bromopyridin-2-yl)butanoic acid
TransesterificationR'OH, H⁺ or OR'⁻This compound
AmidationR'R''NH, (optional catalyst)N,N-R',R''-2-(6-bromopyridin-2-yl)butanamide

Reduction to Alcohol and Other Carboxylic Acid Derivative Transformations

The ester functionality of this compound is a key site for chemical manipulation, allowing for its conversion into other important functional groups.

One of the most fundamental transformations is the reduction of the methyl ester to a primary alcohol , (2-(6-bromopyridin-2-yl)butan-1-ol). This is typically achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to alcohols. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester, followed by a second hydride transfer to yield the primary alcohol after an aqueous workup. While NaBH₄ is a milder reducing agent often used for ketones and aldehydes, LiAlH₄ is generally required for the reduction of less reactive esters. khanacademy.org

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(6-bromopyridin-2-yl)butanoic acid, is another important transformation. This can be accomplished under either acidic or basic conditions. nih.gov Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in a subsequent acidic workup to yield the free carboxylic acid. masterorganicchemistry.com Acid-catalyzed hydrolysis, often employing a mineral acid in aqueous media, is an equilibrium process that can also be used to obtain the carboxylic acid. nih.govlibretexts.org

The resulting carboxylic acid can then serve as a precursor for a variety of other carboxylic acid derivatives through well-established synthetic protocols. For instance, it can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive acyl chloride can then be readily transformed into amides, anhydrides, or other esters.

Transesterification , the conversion of the methyl ester into a different ester, can be achieved by reacting the compound with an alcohol in the presence of an acid or base catalyst. This process is reversible and often driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct.

TransformationReagent(s)Product
ReductionLithium aluminum hydride (LiAlH₄)(2-(6-bromopyridin-2-yl)butan-1-ol)
Basic Hydrolysis (Saponification)NaOH or LiOH, then H₃O⁺2-(6-bromopyridin-2-yl)butanoic acid
Acidic HydrolysisH₃O⁺2-(6-bromopyridin-2-yl)butanoic acid

Transformations at the Chiral Center (C2) of the Butanoate Moiety

The stereochemistry at the C2 position of the butanoate chain is a critical feature of this compound. Manipulating this chiral center is of significant interest for the synthesis of stereochemically pure compounds.

Epimerization and Racemization Studies of the Chiral Center

The hydrogen atom at the C2 position is acidic due to its proximity to both the electron-withdrawing ester group and the pyridine ring. This acidity makes the chiral center susceptible to epimerization or racemization under basic conditions. nih.gov The mechanism involves the abstraction of the α-proton by a base to form a planar enolate intermediate. nih.gov Reprotonation of this achiral enolate can occur from either face, leading to a mixture of stereoisomers. nih.gov In the context of a single chiral center, this process results in racemization, the formation of an equal mixture of enantiomers. If other chiral centers are present in the molecule, epimerization, the change in configuration at only one of several stereocenters, would be observed. google.com The extent of epimerization is dependent on factors such as the strength of the base, temperature, and reaction time.

Stereoinversion and Stereoretention Strategies for C2 Modifications

Controlled modification at the C2 center with either inversion or retention of stereochemistry is a key challenge. Stereoinversion can sometimes be achieved through S_N2-type reactions. While direct displacement at a tertiary carbon is generally not feasible, strategies involving the conversion of the carboxylic ester to other functional groups might open pathways for stereoinvertive transformations. For instance, reduction to the corresponding alcohol and subsequent activation of the hydroxyl group (e.g., as a tosylate or mesylate) could potentially allow for an S_N2 reaction with a suitable nucleophile, leading to inversion of the stereocenter.

Stereoretention in reactions at the chiral center is often more challenging to achieve. It typically requires the use of specific reagents or reaction conditions that proceed through a mechanism that does not involve the formation of a planar intermediate or that favors attack from the same face as the leaving group.

Alpha-Functionalization via Enolate Chemistry and Directed Alkylation

The acidity of the α-proton allows for the formation of an enolate, which can then act as a nucleophile in various alpha-functionalization reactions. The generation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to prevent side reactions.

Once formed, the enolate can react with a variety of electrophiles. For example, directed alkylation with an alkyl halide would introduce a new substituent at the C2 position. The stereochemical outcome of such reactions can be influenced by the choice of substrate, base, solvent, and the presence of chiral auxiliaries. While no specific examples for this compound are readily available, the principles of enolate chemistry are well-established for similar ester compounds.

Pyridine Ring Modifications and Functionalization of this compound

The pyridine ring itself offers opportunities for further functionalization, which can significantly alter the electronic and steric properties of the molecule.

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a nucleophilic site and can undergo N-oxidation . This reaction is typically performed using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. nih.gov The resulting N-oxide introduces a new functional group that can influence the reactivity of the pyridine ring and can also be a useful intermediate for further transformations. For instance, the N-oxide of a related compound, 2-[(6-Bromo-2-pyrid-yl)amino]pyridine, has been synthesized and characterized. organic-chemistry.org The presence of the bromo substituent on the pyridine ring is generally compatible with N-oxidation conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is an electron-deficient heterocycle, which significantly influences its reactivity towards electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. This is due to the electron-withdrawing effect of the nitrogen atom, which reduces the electron density of the ring and makes it less nucleophilic. The presence of the bromine atom and the methyl butanoate group, both of which are also electron-withdrawing, further deactivates the ring.

Should an electrophilic substitution reaction be forced to occur, it would be expected to proceed at the positions meta to the nitrogen atom, namely the 3- and 5-positions. This is because the deactivating effect is strongest at the ortho (2-, 6-) and para (4-) positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, though they would require harsh reaction conditions for this substrate.

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). The bromine atom at the 6-position is a good leaving group, making this site particularly reactive towards nucleophiles.

A variety of nucleophiles can displace the bromide ion. These reactions are synthetically valuable for introducing a wide range of functional groups onto the pyridine ring. The table below summarizes some potential nucleophilic substitution reactions on the 6-position of the pyridine ring.

NucleophileReagent ExampleProduct Type
AlkoxideSodium methoxide6-Alkoxypyridine derivative
AmineAmmonia (B1221849), primary/secondary amines6-Aminopyridine derivative
ThiolateSodium thiophenoxide6-Thioetherpyridine derivative
CyanideSodium cyanide6-Cyanopyridine derivative

These reactions typically proceed via a Meisenheimer-type intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom.

Cascade and One-Pot Transformations Incorporating this compound as a Multifunctional Substrate

The presence of multiple reactive sites—the bromine atom for nucleophilic substitution and the ester group for various transformations—makes this compound an excellent candidate for cascade and one-pot reactions. These strategies are highly efficient as they allow for the construction of complex molecules in a single synthetic operation, reducing waste and saving time.

A hypothetical one-pot reaction could involve an initial nucleophilic substitution at the 6-position, followed by a reaction at the ester functionality. For instance, a nucleophile could first displace the bromine atom, and then a subsequent reagent could be added to hydrolyze, transesterify, or reduce the ester group without the need for intermediate purification steps.

Cascade reactions, where the product of one reaction step becomes the substrate for the next in the same pot, can also be envisioned. For example, a carefully chosen nucleophile could react at the 6-position, and the resulting product could be designed to undergo an intramolecular cyclization involving the butanoate side chain, leading to the formation of a fused heterocyclic system. The development of such intricate transformations allows for the rapid generation of molecular diversity from a single, versatile starting material.

Applications of Methyl 2 6 Bromopyridin 2 Yl Butanoate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The presence of the 6-bromopyridine moiety makes Methyl 2-(6-bromopyridin-2-yl)butanoate a valuable precursor for the synthesis of various complex heterocyclic structures. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The synthesis of pyrido-fused polycycles is a significant area of organic chemistry, as these scaffolds are present in numerous biologically active molecules and functional materials. bohrium.comias.ac.in The 6-bromopyridine unit of this compound can be a key starting point for constructing such systems. Through intramolecular or intermolecular cyclization strategies, the pyridine (B92270) ring can be fused with other heterocyclic or carbocyclic rings. For instance, palladium-catalyzed reactions are commonly employed to create fused systems like furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines from appropriately substituted bromopyridines. bohrium.comias.ac.in The butanoate side chain can be modified to contain a suitable functional group that can participate in the cyclization process.

Table 1: Examples of Pyrido-Fused Heterocyclic Systems Synthesized from Bromopyridine Precursors

Precursor Type Reaction Type Fused System Catalyst/Reagents
o-Iodoacetoxypyridines Palladium-catalyzed cross-coupling and electrophilic cyclization Furo[3,2-b]pyridines PdCl2, I2
2-Chloro-3-iodopyridine Palladium-mediated reactions Benzo researchgate.netmdpi.comfuro[2,3-b]pyridine Palladium catalyst

This table presents examples of synthetic strategies for pyrido-fused heterocycles, illustrating the types of transformations applicable to bromopyridine derivatives.

The development of biaryl and triaryl structures is of high importance in medicinal chemistry and materials science. nih.gov The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl or heteroaryl halides and boronic acids or their esters. nih.govmdpi.com this compound is an ideal substrate for such reactions, where the bromine atom can be readily displaced by an aryl or heteroaryl group. This allows for the synthesis of 2-aryl-6-substituted pyridine derivatives. Subsequent functionalization or further coupling reactions can lead to the construction of more complex triaryl systems. The ester functionality can be retained or transformed as needed for the target molecule.

Role in the Synthesis of Advanced Organic Materials

The unique electronic and structural properties of pyridine-containing molecules make them attractive components for advanced organic materials. This compound can serve as a building block for creating functional polymers and specialized ligands.

Pyridine-based ligands are fundamental in coordination chemistry and are widely used in transition-metal catalysis. The 2,6-disubstituted pyridine framework can act as a bidentate ligand, coordinating to a metal center. The butanoate group in this compound can be modified to introduce other donor atoms, creating multidentate ligands. The bromine atom allows for the introduction of various substituents, enabling the fine-tuning of the ligand's steric and electronic properties. researchgate.net This tunability is crucial for developing highly selective and active catalysts for asymmetric synthesis and other catalytic transformations.

Table 2: Functionalization of 6-Substituted 2-Bromopyridine (B144113) Compounds

Reaction Type Reagents Product Type
Suzuki Coupling Arylboronic acids, Pd catalyst Unsymmetrical 2,6-disubstituted pyridines
Ullmann-type Reactions Amines, Cu catalyst 2-Amino-6-substituted pyridines
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst 2-Alkynyl-6-substituted pyridines

This table showcases the versatility of the 2-bromopyridine scaffold in synthesizing various derivatives that can serve as ligands or material precursors. researchgate.net

Intermediate in the Construction of Agrochemical Lead Compounds

The search for new and effective agrochemicals is a continuous effort. Natural products and their derivatives often serve as inspiration for the design of new pesticides and herbicides. nih.gov While there is no direct evidence of this compound being used in a commercial agrochemical, its structural motifs are relevant. For instance, ester derivatives of natural products like piperine (B192125) have shown significant acaricidal and aphicidal activities. nih.gov The butanoate ester group in the target compound is a common feature in biologically active molecules. The bromopyridine core can be functionalized to mimic the structures of known agrochemical leads or to explore new chemical space in the search for novel crop protection agents.

Precursors to Herbicidal Agents and Crop Protection Chemicals

The structural motif of a substituted pyridine-2-carboxylic acid ester, as seen in "this compound," is a well-established pharmacophore in the realm of herbicides. The bromine atom at the 6-position of the pyridine ring provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups that can modulate the herbicidal activity and spectrum of the final product.

While specific commercial herbicides derived directly from "this compound" are not extensively documented in publicly available literature, the broader class of picolinate (B1231196) and pyridine carboxylic acid herbicides provides a strong indication of its potential. Research in this area often involves the synthesis of extensive libraries of related compounds for biological screening. The butanoate ester moiety can also be readily hydrolyzed to the corresponding carboxylic acid, a common feature in many active herbicidal molecules that can influence their mode of action and translocation within the plant.

The following table illustrates the potential for derivatization of the core structure for herbicidal applications:

R Group (at 6-position)Potential Herbicidal Class
Aryl or Heteroaryl groupsPicolinate mimics
Substituted amino groupsPyridine-based growth regulators
Alkoxy or Aryloxy groupsBroad-spectrum herbicides

Building Blocks for Insecticidal and Fungicidal Motifs

The utility of "this compound" extends beyond herbicides into the synthesis of insecticides and fungicides. The pyridine core is a key component in a number of commercially successful insecticides, and the bromo-substituent on the ring is a valuable site for introducing moieties known to confer insecticidal or fungicidal properties.

For instance, the bromine atom can be displaced through various cross-coupling reactions to introduce complex side chains that may interact with specific biological targets in insects or fungi. The butanoate side chain can also be modified to optimize the physicochemical properties of the resulting molecule, such as solubility and stability, which are critical for effective delivery and performance in the field.

The table below outlines potential structural modifications for creating insecticidal and fungicidal compounds:

ModificationTarget Agrochemical Class
Suzuki or Stille coupling at the 6-positionNovel insecticides with modified target site interactions
Nucleophilic substitution of the bromineIntroduction of fungicidal pharmacophores
Amidation of the butanoate esterCreation of insecticidal or fungicidal amides

Contributions to Libraries for High-Throughput Synthesis and Diversity-Oriented Synthesis

The quest for new agrochemical leads has been revolutionized by high-throughput synthesis (HTS) and diversity-oriented synthesis (DOS). "this compound" is an ideal building block for these approaches due to its inherent functionality and potential for diversification.

In HTS campaigns, the compound can serve as a common intermediate that is systematically reacted with a large library of reagents to generate a vast number of structurally related but distinct molecules. This allows for the rapid screening of thousands of compounds for biological activity, significantly accelerating the discovery process.

In DOS, the goal is to create a library of compounds with high structural diversity to explore a wider range of biological targets. The multiple reactive sites on "this compound" (the bromo-substituent, the ester, and potentially the pyridine ring itself under certain conditions) allow for branching synthetic pathways, leading to a rich collection of complex and diverse molecular architectures.

Example of a Diversity-Oriented Synthesis Approach:

Starting MaterialReaction 1 (e.g., Suzuki Coupling)Reaction 2 (e.g., Ester Hydrolysis)Reaction 3 (e.g., Amide Coupling)
This compoundDiverse Aryl Boronic AcidsBaseDiverse Amines

Industrial Scale-Up Considerations for the Application of this compound

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. For a versatile intermediate like "this compound," several factors are critical for a successful and economically viable scale-up.

Key Industrial Scale-Up Considerations:

FactorDescription
Raw Material Sourcing and Cost Availability and cost-effectiveness of the starting materials for the synthesis of the compound are crucial for large-scale production.
Process Safety and Environmental Impact The synthesis route must be evaluated for potential hazards, and waste streams need to be managed in an environmentally responsible manner.
Reaction Conditions Optimization of reaction parameters such as temperature, pressure, and catalyst loading is necessary to maximize yield and purity while minimizing energy consumption.
Purification and Isolation Developing efficient and scalable methods for purifying the final product to the required specifications is essential.
Regulatory Compliance The manufacturing process must adhere to all relevant chemical safety and environmental regulations.

While specific industrial synthesis routes for "this compound" are often proprietary, the general principles of process chemistry and engineering are applied to ensure a robust and sustainable manufacturing process. The economic feasibility of using this intermediate in the production of a final agrochemical product is heavily dependent on the efficiency and cost of its large-scale synthesis.

Mechanistic and Kinetic Studies Involving Methyl 2 6 Bromopyridin 2 Yl Butanoate

Reaction Mechanism Elucidation for Synthetic Pathways of Methyl 2-(6-bromopyridin-2-yl)butanoate

The synthesis of 2-substituted pyridines can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions or the functionalization of pyridine (B92270) N-oxides. researchgate.netresearchgate.netorganic-chemistry.orgsemanticscholar.orgumich.edu However, specific mechanistic studies for the synthesis of this compound have not been published.

To understand the synthetic pathway to this compound, researchers would need to identify and characterize key reaction intermediates and transition states. This would likely involve a combination of spectroscopic techniques (such as NMR and mass spectrometry) to detect transient species and computational chemistry (like Density Functional Theory calculations) to model the reaction energy profile. For analogous cross-coupling reactions, such as the Suzuki-Miyaura reaction, palladium complexes are known to be key intermediates. researchgate.net

A hypothetical reaction pathway could involve the coupling of a 2,6-dihalopyridine with a butanoate derivative. The investigation would focus on identifying organometallic intermediates and determining the structure of the transition state for the rate-determining step.

Table 1: Hypothetical Intermediates and Transition States for a Cross-Coupling Synthesis

Step Species Type Potential Structure/Characteristics
1 Oxidative Addition Complex Pd(0) complex with 2,6-dibromopyridine (B144722)
2 Transmetalation Intermediate Palladium complex with both the pyridyl and butanoate ligands
3 Reductive Elimination TS Transition state leading to C-C bond formation
4 Product Complex Pd(0) complex coordinated to the final product

This table is illustrative and not based on experimental data for the specified compound.

The choice of catalyst, ligands, base, and solvent is crucial in directing the regioselectivity and efficiency of pyridine functionalization. thieme-connect.comnih.govwhiterose.ac.uk For the synthesis of this compound, a systematic study would be needed to determine how different reaction components influence the outcome. For instance, the choice of a palladium or nickel catalyst and the specific phosphine (B1218219) ligand could significantly affect the rate and selectivity of a cross-coupling reaction. researchgate.net The base used would also play a critical role in the transmetalation step of a Suzuki-Miyaura type reaction. researchgate.net

Table 2: Potential Influence of Catalysts and Reagents

Component Variable Potential Effect
Catalyst Metal (e.g., Pd, Ni, Cu) Influences reaction rate and scope
Ligand Type (e.g., phosphine, NHC) Affects catalyst stability and selectivity
Base Strength and type Crucial for deprotonation or transmetalation steps
Solvent Polarity and coordinating ability Can affect solubility and reaction rates

This table outlines general principles of catalysis; specific effects on the synthesis of this compound are not documented.

Kinetic Profiling of Transformations Involving this compound

No kinetic studies specifically detailing the transformations of this compound have been found in the literature. Such studies are essential for understanding reaction rates and optimizing reaction conditions.

To establish the kinetic profile, a series of experiments would be conducted where the concentration of each reactant is systematically varied while monitoring the reaction rate. This would allow for the determination of the rate law and the reaction order with respect to each component. From temperature-dependent kinetic studies, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) could be calculated using the Arrhenius and Eyring equations. While kinetic data exists for the reactions of methyl butanoate with certain radicals, this is not directly applicable to the synthesis or subsequent reactions of the title compound. researchgate.netdntb.gov.ua

Table 3: Framework for Kinetic Analysis

Parameter Method of Determination Significance
Rate Law Method of initial rates Describes the dependence of rate on concentration
Reaction Orders Isolation method or graphical analysis Indicates the molecularity of the rate-determining step
Activation Energy (Ea) Arrhenius plot (ln(k) vs. 1/T) Minimum energy required for reaction to occur
Enthalpy of Activation (ΔH‡) Eyring plot (ln(k/T) vs. 1/T) Heat absorbed or released in forming the transition state
Entropy of Activation (ΔS‡) Eyring plot Measure of the change in disorder in forming the transition state

This table represents a standard approach to kinetic studies; no such data is available for this compound.

Kinetic Isotope Effect (KIE) studies, where an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium), are a powerful tool for probing reaction mechanisms. By comparing the reaction rates of the isotopically labeled and unlabeled substrates, it is possible to determine if a particular bond is broken in the rate-determining step. There are no published isotope effect studies involving this compound.

Catalyst Design and Ligand Effects on Reactivity and Selectivity in Reactions of this compound

The 6-bromo-2-pyridyl group in this compound is a common motif for transition metal-catalyzed cross-coupling reactions. The design of catalysts and the choice of ligands are critical in controlling the reactivity and selectivity of these transformations.

Despite the potential for such reactions, there are no specific studies available that describe catalyst design or investigate ligand effects for reactions of this compound. Research in this area would involve screening different metal precursors and ligands to identify catalytic systems that promote desired transformations, such as Suzuki, Heck, or Buchwald-Hartwig couplings at the C-6 position of the pyridine ring, while also considering the influence on the stereocenter of the butanoate chain.

Solvent Effects and Reaction Medium Influence on Reactivity and Stereocontrol

The choice of solvent can have a profound impact on reaction rates, equilibria, and stereochemical outcomes. Solvent properties such as polarity, proticity, and coordinating ability can influence the stability of reactants, transition states, and products.

For this compound, there is a lack of published data on how different solvents or reaction media affect its reactivity and the stereocontrol of its reactions. A systematic study of solvent effects would be required to understand how to manipulate reaction conditions to favor specific products or stereoisomers.

Computational and Theoretical Investigations of Methyl 2 6 Bromopyridin 2 Yl Butanoate

Electronic Structure and Bonding Analysis of Methyl 2-(6-bromopyridin-2-yl)butanoate

No specific studies detailing the electronic structure and bonding of this compound were found. Such an analysis would typically involve Density Functional Theory (DFT) or other quantum mechanical methods to understand the electron distribution within the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energies and spatial distributions of these orbitals indicate likely sites for electrophilic and nucleophilic attack. Without dedicated computational studies on this compound, data for HOMO-LUMO energy gaps and orbital visualizations are not available.

Charge Distribution, Electrostatic Potentials, and Fukui Function Calculations

Analysis of the charge distribution, molecular electrostatic potential (MEP), and Fukui functions provides insight into the reactive behavior and intermolecular interactions of a molecule. These calculations help to identify electron-rich and electron-poor regions. No published data for these properties could be located for this compound.

Conformational Analysis and Stereochemical Preferences of this compound

The three-dimensional structure and conformational flexibility of a molecule are key to its biological activity and physical properties.

Rotational Barriers and Conformational Isomers Identification

A conformational analysis would identify the most stable three-dimensional arrangements (conformers) of this compound and the energy barriers for rotation around its single bonds. This information is fundamental for understanding its dynamic behavior, but specific research on this topic is absent from the public domain.

Absolute Configuration Determination and Prediction using Chiroptical Methods

As this compound possesses a chiral center, determining its absolute configuration is essential. Chiroptical methods, such as the comparison of experimentally measured and computationally predicted electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra, are powerful tools for this purpose. However, no such studies have been published for this compound.

Quantum Chemical Calculations for Reaction Pathway Prediction and Optimization

Quantum chemical calculations can be employed to model potential reaction pathways, determine transition state energies, and predict reaction kinetics and thermodynamics. This is invaluable for optimizing synthetic routes and understanding reaction mechanisms. There is no available research applying these predictive models to reactions involving this compound.

Transition State Characterization for Key Transformations of this compound

The characterization of transition states is a cornerstone of understanding reaction mechanisms, providing a picture of the highest energy point along a reaction coordinate. For a molecule like this compound, several key transformations could be computationally investigated. A prominent example is the Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds by replacing the bromine atom on the pyridine (B92270) ring.

Computational methods, particularly Density Functional Theory (DFT), can be employed to model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For instance, in the study of similar 2-bromopyridine (B144113) derivatives, DFT calculations have been used to analyze the transition states for the oxidative addition of the C-Br bond to a palladium catalyst. researchgate.net These calculations would reveal the geometry of the transition state, including bond lengths and angles, and the associated energy barrier. The nature of the transition state, such as its synchronicity and the charge distribution, can also be elucidated, offering insights into the electronic effects of the butanoate substituent on the reaction.

Reaction Energetics, Thermodynamic Feasibility, and Selectivity Predictions

For this compound, one could computationally assess the energetics of various cross-coupling partners in a Suzuki-Miyaura reaction to predict which reactions are most likely to be successful. Furthermore, in cases where multiple reactive sites exist, computational models can predict regioselectivity. While the primary reactive site on this compound is the C-Br bond, theoretical calculations could explore the possibility of side reactions, such as those involving the butanoate group, under different reaction conditions.

Recent advancements have combined machine-learned representations with quantum mechanical descriptors to predict regioselectivity in a wide range of substitution reactions with high accuracy. rsc.org Such a model could be applied to predict the major product of reactions involving this compound.

Table 1: Hypothetical Thermodynamic Data for a Suzuki-Miyaura Coupling of this compound

Reaction StepCalculated Enthalpy (kcal/mol)Calculated Gibbs Free Energy (kcal/mol)
Oxidative Addition-5.2+15.8
Transmetalation-12.7-8.5
Reductive Elimination-25.1-30.2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of the Compound

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with the surrounding environment. For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them.

A crucial aspect that can be investigated with MD is the effect of different solvents on the molecule's behavior. The choice of solvent can significantly influence reaction rates and outcomes. MD simulations can explicitly model solvent molecules, providing a detailed picture of the solvation shell around the solute and how it affects conformational preferences and reactivity. For instance, a study on other pyridinophane derivatives used temperature-dependent NMR spectra and theoretical calculations to clarify the dynamic behavior of methylene (B1212753) chains. rsc.org Similarly, MD simulations could reveal the flexibility of the butanoate chain and its interaction with the bromopyridine core in different solvent environments.

Machine Learning and Artificial Intelligence Applications in Predicting Reactivity and Synthetic Routes

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. preprints.org For this compound, these technologies offer powerful predictive capabilities.

ML models, trained on large datasets of known reactions, can predict the reactivity of the C-Br bond towards various reagents and under different conditions. rsc.org These models can often outperform traditional methods in speed and can handle a vast chemical space.

Advanced Analytical Methodologies for the Research Study of Methyl 2 6 Bromopyridin 2 Yl Butanoate

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research

Chromatographic methods are indispensable tools for the qualitative and quantitative analysis of Methyl 2-(6-bromopyridin-2-yl)butanoate. They provide the means to separate the target compound from a complex matrix of starting materials, reagents, and byproducts, which is crucial for both reaction monitoring and final purity verification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the progress of reactions that synthesize this compound. The development of a robust HPLC method allows for the accurate quantification of the consumption of reactants and the formation of the product over time.

A typical method would employ reversed-phase chromatography, which separates compounds based on their hydrophobicity. Due to the aromatic pyridine (B92270) ring and the ester functionality, this compound possesses moderate polarity, making it well-suited for this technique. Method development involves optimizing the stationary phase, mobile phase composition, and detector wavelength. For pyridine derivatives, which can be hydrophilic, specialized columns may be used to achieve good peak shape and resolution helixchrom.com. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), run under isocratic or gradient elution to ensure separation from both more polar and less polar impurities. UV detection is highly effective, as the pyridine ring exhibits strong absorbance in the UV region.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterValuePurpose
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better ionization in MS detection and controls pH.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound from the column.
Gradient 5% B to 95% B over 15 minEnsures elution of a wide range of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detection UV at 265 nmWavelength for optimal absorbance of the bromopyridine chromophore.
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic compounds that may be present as impurities, unreacted starting materials, or byproducts in the synthesis of this compound. cdc.govosha.gov Significant differences in the volatility of compounds in a reaction mixture may necessitate the development of specific GC methods for different classes of analytes. researchgate.net For instance, low-boiling-point solvents like methanol or toluene (B28343) used in the synthesis are typically analyzed using a headspace (GC-HS) method, while less volatile compounds like pyridine itself can be analyzed by direct injection. researchgate.net

A flame ionization detector (FID) is commonly used for its high sensitivity to hydrocarbons and provides a response proportional to the mass of carbon, allowing for accurate quantification. osha.gov For unambiguous identification, especially in complex mixtures, GC coupled with a Mass Spectrometer (GC-MS) is employed, which provides structural information based on the mass-to-charge ratio of fragmented ions. researchgate.netyoutube.com

Table 2: Potential Volatile Byproducts in the Synthesis of this compound and their GC Analysis

CompoundPotential OriginAnalytical MethodTypical Detector
Methanol Reagent for esterificationGC-HSFID/MS
Butanoyl chloride Unreacted starting materialGC-Direct InjectionFID/MS
Pyridine Impurity or side-reaction productGC-Direct InjectionFID/MS
Toluene Reaction solventGC-HSFID/MS

The structure of this compound contains a stereocenter at the carbon alpha to the ester carbonyl group. Therefore, it can exist as a pair of enantiomers (R and S). In stereoselective synthesis, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Chiral chromatography is the definitive technique for this purpose. rsc.org

This separation is achieved using a chiral stationary phase (CSP) in either HPLC or GC. The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times. The choice between chiral HPLC and GC depends on the volatility and thermal stability of the compound. Given the ester functionality, the compound is likely amenable to both techniques. The development of methods for the enantioselective synthesis of related chiral 2-substituted pyridines highlights the importance of such analytical control. mdpi.com

Table 3: Hypothetical Chiral HPLC Separation of this compound Enantiomers

ParameterValuePurpose
Column Chiral Stationary Phase (e.g., Amylose-based)Provides a chiral environment for enantiomeric separation.
Mobile Phase Hexane/Isopropanol (90:10)Non-polar mobile phase typical for normal-phase chiral separations.
Flow Rate 0.8 mL/minOptimized for resolution and analysis time.
Detection UV at 265 nmDetection of the pyridine chromophore.
Retention Time (R)-enantiomer 10.2 min (Hypothetical)Retention time for the first eluting enantiomer.
Retention Time (S)-enantiomer 12.5 min (Hypothetical)Retention time for the second eluting enantiomer.

Spectroscopic Approaches for Structural Elucidation of Intermediates and Products Derived from this compound

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule. They are essential for confirming the identity of this compound and any related substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a compound like this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is used to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The protons on the pyridine ring will appear as a complex multiplet system in the aromatic region (typically δ 7.0-8.5 ppm). chemicalbook.comresearchgate.net The chemical shifts are influenced by the bromine atom and the butanoate substituent. pw.edu.pl The butanoate side chain will show characteristic signals for the methoxy (B1213986) group (a singlet around δ 3.7 ppm), the methine proton (a triplet), the methylene (B1212753) protons (a multiplet), and the terminal methyl group (a triplet).

¹³C NMR spectroscopy reveals the number of unique carbon environments. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. youtube.com

Two-dimensional NMR techniques are critical for assembling the full structure:

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity within the butanoate chain and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the butanoate substituent to the pyridine ring at the C2 position.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position (Pyridine Ring)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Atom Position (Butanoate Chain)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2 -~160C=O -~173
H3 ~7.6 (d)~122CH (α) ~4.0 (t)~50
H4 ~7.8 (t)~140CH₂ (β) ~2.0 (m)~35
H5 ~7.4 (d)~128CH₂ (γ) ~1.5 (m)~20
C6 -~142CH₃ (δ) ~0.9 (t)~14
OCH₃ ~3.7 (s)~52

Note: Predicted values are illustrative and based on general principles of NMR spectroscopy for substituted pyridines and esters. Actual values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are complementary and can be used to monitor reaction progress by observing the appearance or disappearance of characteristic vibrational bands. nih.gov

For this compound, key vibrational modes include:

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group. The appearance of this peak is a clear indicator of product formation during esterification.

C-O Stretch: Signals in the 1100-1300 cm⁻¹ region correspond to the C-O stretching of the ester.

Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several bands in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butanoate chain appear just below 3000 cm⁻¹.

C-Br Stretch: A weak to medium intensity band in the lower frequency region (typically 500-650 cm⁻¹) corresponds to the carbon-bromine bond.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring and can be less susceptible to interference from water, making it suitable for in-situ reaction monitoring in aqueous media. nih.gov

Table 5: Key Vibrational Frequencies for this compound

Functional GroupTechniqueCharacteristic Frequency (cm⁻¹)Intensity
Aliphatic C-H IR/Raman2850 - 2960Medium-Strong
Ester C=O IR1730 - 1750Strong
Pyridine Ring (C=C, C=N) IR/Raman1400 - 1600Medium-Strong
Ester C-O IR1100 - 1300Strong
C-Br IR/Raman500 - 650Medium-Weak

Mass Spectrometry for Reaction Progress Monitoring and Product Verification in Research

Mass spectrometry (MS) is an indispensable analytical tool in the research and development of novel compounds such as this compound and its derivatives. Its high sensitivity and specificity allow for the monitoring of reaction progress and the verification of product identity, even with minute sample quantities. In the synthesis of derivatives of this compound, MS can be used to track the disappearance of starting materials and the appearance of the desired product in real-time. This capability enables chemists to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize the formation of impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous identification of newly synthesized derivatives of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of an ion with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, which is a critical step in its characterization. nih.govnih.gov

For instance, in the synthesis of a derivative where the bromine atom of this compound is replaced by a different functional group, HRMS can confirm the successful substitution by providing the exact mass of the new product. This data, combined with the isotopic pattern analysis, especially for compounds containing elements with distinct isotopic signatures like bromine, offers a high level of confidence in the structural assignment.

Table 1: Theoretical vs. Measured Exact Masses of Hypothetical Derivatives of this compound

Derivative NameMolecular FormulaTheoretical Exact Mass (m/z)Measured Exact Mass (m/z)Mass Error (ppm)
Methyl 2-(6-aminopyridin-2-yl)butanoateC10H14N2O2194.1055194.1053-1.0
Methyl 2-(6-cyanopyridin-2-yl)butanoateC11H12N2O2204.0899204.0897-1.0
Methyl 2-(6-phenylpyridin-2-yl)butanoateC16H17NO2255.1259255.1256-1.2

This table presents hypothetical data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a crucial technique for the structural elucidation of this compound derivatives. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is highly characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and the location of functional groups. cdnsciencepub.comnih.govresearchgate.net

The fragmentation pathways of pyridine derivatives are influenced by the nature and position of the substituents on the pyridine ring. cdnsciencepub.comnih.gov For derivatives of this compound, common fragmentation pathways would likely involve cleavage of the ester group, loss of the butanoate side chain, and fragmentation of the pyridine ring itself. The presence of the bromine atom would also lead to characteristic isotopic patterns in the fragment ions. By analyzing these fragmentation patterns, researchers can confirm the identity of a synthesized derivative and distinguish it from potential isomers. acs.org

Table 2: Expected MS/MS Fragmentation of a Hypothetical Derivative: Methyl 2-(6-phenylpyridin-2-yl)butanoate

Precursor Ion (m/z)Major Fragment Ions (m/z)Neutral LossInterpretation
256.1332 [M+H]+197.0808C3H7OLoss of the butoxycarbonyl radical
183.0651C4H9O2Loss of the methyl butanoate group
155.0702C5H9NO2Cleavage of the bond between the pyridine and the butanoate side chain

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Derivatives

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. mdpi.com The resulting crystal structure provides a detailed picture of the molecule in the solid state, including intermolecular interactions such as hydrogen bonding and π-stacking, which can influence the physical properties of the compound. nih.gov The crystallographic data for derivatives of brominated pyridine compounds can be used to understand structure-activity relationships and to guide the design of new molecules with desired properties. acs.orgresearchgate.net

Table 3: Crystallographic Data for a Hypothetical Brominated Pyridine Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.254
b (Å)8.987
c (Å)14.563
β (°)98.76
Volume (ų)1324.5
Z4
R-factor (%)4.2

This table presents hypothetical data for illustrative purposes.

In Situ and Operando Analytical Techniques for Real-Time Reaction Monitoring and Mechanistic Insight

In situ and operando analytical techniques are powerful tools for studying chemical reactions as they occur, providing real-time information about the species present and their transformations. These methods are invaluable for gaining mechanistic insights into the synthesis of derivatives of this compound.

One such technique is in situ Nuclear Magnetic Resonance (NMR) spectroscopy. By placing the reaction vessel directly within the NMR spectrometer, it is possible to monitor the disappearance of reactants and the formation of products and intermediates over time. acs.org This can be particularly useful for studying reactions such as Grignard additions to the pyridine ring, providing information on the kinetics and mechanism of the reaction. nih.govacs.orgrsc.org

Operando spectroscopy combines a catalytic reaction with simultaneous measurement of the catalyst's properties under actual working conditions. For example, in a catalytic cross-coupling reaction to modify the 6-position of the pyridine ring, operando infrared or Raman spectroscopy could be used to identify the active catalytic species and any intermediates formed on the catalyst surface. This information is crucial for understanding the catalytic cycle and for developing more efficient catalysts.

Future Perspectives and Emerging Research Directions for Methyl 2 6 Bromopyridin 2 Yl Butanoate

Integration with Automated Synthesis and Robotics for High-Throughput Experimentation

The evolution of automated synthesis and high-throughput experimentation (HTE) offers a paradigm shift in chemical research, moving from traditional one-at-a-time experiments to the rapid, parallel execution of large, rationally designed reaction arrays. bohrium.comnih.gov While specific automated protocols for Methyl 2-(6-bromopyridin-2-yl)butanoate are not yet established, the principles from broader chemical and pharmaceutical development are directly applicable. acs.org

Future research will likely focus on integrating this compound into automated platforms to accelerate the discovery of new reactions and optimize synthesis conditions. HTE is particularly well-suited for exploring the versatility of the bromo-pyridine core, for instance, in widely used cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations. acs.org An automated system could rapidly screen a matrix of catalysts, ligands, bases, and solvents to identify optimal conditions for coupling various partners to the pyridine (B92270) ring, a task that would be prohibitively time-consuming using manual methods. acs.org Software-driven platforms can design and execute these complex experimental arrays, analyze the output from techniques like UPLC-MS, and identify promising reaction conditions for further study. nih.gov The development of rapid, automated iterative cross-coupling platforms, which utilize stable intermediates, could dramatically decrease the time required to synthesize libraries of derivatives from this starting material. chemrxiv.org This approach not only accelerates research but also ensures a wider coverage of the chemical space, potentially uncovering novel and highly efficient transformations. acs.org

Table 1: Hypothetical High-Throughput Experimentation (HTE) Array for Suzuki Coupling of this compound

Parameter Variable 1 Variable 2 Variable 3 Variable 4
Catalyst Pd(PPh₃)₄PdCl₂(dppf)APhos G3 acs.orgXPhos G3 acs.org
Base K₃PO₄K₂CO₃Cs₂CO₃Et₃N
Solvent Toluene (B28343)/H₂O1,4-Dioxane/H₂OtAmOH/H₂O acs.orgAcetonitrile (B52724)
Boronic Acid Phenylboronic acid4-Methoxyphenylboronic acidThiophene-2-boronic acidCyclopropylboronic acid

Exploration of Novel Catalytic Systems for Its Transformations, Including Biocatalysis

The functional groups of this compound make it an excellent substrate for exploring novel catalytic transformations. The 6-bromo position is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Research is expected to move beyond standard palladium catalysts to explore other metals. For example, ruthenium(II)-catalyzed reactions have been shown to facilitate complex domino C-O/C-N/C-C bond formations starting from 2-bromopyridines, leading to intricate heterocyclic structures like N-pyridyl-pyridin-2-ones. mdpi.com

A particularly promising future direction is the application of biocatalysis. Enzymes offer high selectivity under mild, environmentally friendly conditions, presenting a green alternative to conventional chemical catalysts. nih.gov While direct biocatalytic studies on this compound are nascent, research on related structures provides a clear roadmap. For instance, unspecific peroxygenases (UPOs) have been used for the regioselective C-H oxygenation of molecules containing a pyridine ring without competing N-oxide formation. rsc.org This suggests that enzymes could be developed to selectively hydroxylate the butanoate chain. Furthermore, lipases could be employed for the enantioselective hydrolysis of the methyl ester, providing access to chiral butanoic acid derivatives, which are valuable in pharmaceutical synthesis. nih.gov The development of polymeric biocatalysts that incorporate pyridine functional groups to enhance enzyme stability and activity also represents an innovative approach. labpartnering.org

Table 2: Comparison of Potential Catalytic Systems for Transformations

Catalytic System Target Functionality Potential Transformation Advantages Reference Example
Palladium Catalysis C-Br BondSuzuki, Buchwald-Hartwig, Negishi CouplingHigh efficiency, broad substrate scope mdpi.com, acs.org
Ruthenium Catalysis C-Br Bond / Pyridine RingDomino Annulation ReactionsAccess to complex polycyclic scaffolds mdpi.com
Biocatalysis (Peroxygenase) C-H Bonds (Butanoate Chain)Selective HydroxylationHigh regioselectivity, mild conditions rsc.org
Biocatalysis (Lipase) Ester GroupEnantioselective HydrolysisAccess to chiral building blocks, green process nih.gov

Development of Sustainable and Economically Viable Production Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like pyridine. nih.gov Future efforts will focus on developing production routes for this compound that are more sustainable and economically viable than traditional methods. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. rasayanjournal.co.in

Table 3: Comparison of Conventional vs. Potential Sustainable Synthesis Routes

Parameter Conventional Route (Hypothetical) Sustainable Route (Proposed) Key Benefits of Sustainable Route
Strategy Multi-step linear synthesisOne-pot Multicomponent Reaction (MCR)Fewer steps, less waste, higher atom economy. rasayanjournal.co.in
Energy Input Conventional heating (hours)Microwave irradiation (minutes)Drastically reduced reaction time and energy use. nih.gov
Solvents Traditional organic solvents (e.g., Toluene, DCM)Green solvents (e.g., Ethanol, Water) or solvent-freeReduced environmental impact and toxicity. researchgate.net
Catalysis Stoichiometric reagentsRecyclable heterogeneous catalystsEasier separation, catalyst reuse, less waste. researchgate.net

Discovery of Undiscovered Reactivity Modes and Applications in Emerging Fields

The unique electronic interplay between the electron-withdrawing pyridine nitrogen and the bromo-substituent creates opportunities for discovering novel reactivity. Future research may uncover new ways to activate the molecule. For example, strategies involving metal-ligand cooperation could lead to the selective C-H activation of the pyridine ring at positions not typically considered reactive, opening pathways to new functionalization patterns. nih.gov The facile cleavage of bonds to generate reactive intermediates, such as pyridyllithium compounds or carbanionic pyridine scaffolds, can pave the way for unprecedented transformations. nih.govacs.org

The compound's structure is also well-suited for applications in emerging fields. The bromo-pyridine moiety is a key building block in materials science and coordination chemistry. mdpi.com By replacing the bromine atom through various cross-coupling reactions, researchers can synthesize novel ligands for creating advanced materials, such as metal-organic frameworks (MOFs) or functional polymers. The steric and electronic effects introduced by the halogen and other substituents are crucial for tuning the properties of these materials. mdpi.com Furthermore, the field of photoredox catalysis may find use for such bromo-aryl compounds, where they could participate in radical-based reaction cycles to forge new chemical bonds under mild conditions.

Synergistic Applications of this compound in Interdisciplinary Research

The true potential of this compound may be realized through its application in interdisciplinary research, bridging chemistry, biology, and materials science.

Medicinal Chemistry and Chemical Biology: The pyridine scaffold is a privileged structure in drug discovery. acs.org This compound can serve as a versatile starting point for generating libraries of new molecules. The bromine atom acts as a handle for diversification via cross-coupling, allowing for the rapid synthesis of analogues to probe structure-activity relationships (SAR). acs.orgmdpi.com The ester group could also be explored as a potential pro-drug moiety, designed to be cleaved by enzymes in vivo to release an active carboxylic acid. The hybridization of pyridine with other pharmacologically active heterocycles has led to potent anticancer agents, a strategy that could be applied here. acs.org

Materials Science and Crystal Engineering: Halogenated pyridine derivatives are valuable intermediates for creating functional materials. mdpi.com The compound could be used to synthesize liquid crystals, organic light-emitting diodes (OLEDs), or sensors. The pyridine nitrogen provides a coordination site for metal ions, while the bromo-group offers a site for extension and polymerization, enabling the construction of complex supramolecular architectures and coordination polymers with tailored electronic or optical properties. mdpi.comnih.gov

Nanotechnology: Functionalized pyridine compounds can act as ligands to stabilize nanoparticles, imparting specific properties like solubility, biocompatibility, or catalytic activity. acs.org Future research could explore the use of this molecule or its derivatives to functionalize gold, cobalt, or other nanoparticles for applications in bio-imaging, drug delivery, or catalysis.

Q & A

Q. Critical Parameters :

  • Temperature : 60–80°C to balance reactivity and side-reaction suppression.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Catalyst : Pd(PPh₃)₄ or CuI for cross-coupling steps .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 70°C85
CouplingPd(PPh₃)₄, THF, 60°C72

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (4:1 to 2:1 v/v) to separate the ester product from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) at 0–4°C improve purity by removing brominated byproducts .
  • Distillation : For large-scale purification, vacuum distillation at 80–90°C (0.1 mmHg) minimizes thermal degradation .

Advanced: How can reaction yields be optimized through solvent and catalyst selection?

Methodological Answer:

  • Solvent Effects :
    • DMF : Increases reaction rate but may promote side reactions (e.g., dehalogenation).
    • THF : Balances polarity and stability, preferred for Pd-catalyzed couplings .
  • Catalyst Screening :
    • Pd(PPh₃)₄ : Higher yields (72%) but sensitive to oxygen.
    • CuI/1,10-phenanthroline : Lower cost, moderate yields (60%) with reduced sensitivity .

Data Contradiction Analysis :
Conflicting reports on Pd vs. Cu catalysts may arise from trace moisture in solvents. Pre-drying THF over molecular sieves improves Cu-based yields by 15% .

Advanced: How do structural modifications in analogs influence biological activity?

Methodological Answer:
Comparative studies highlight:

  • Bromine Position : 6-Bromo substitution (vs. 3- or 4-) enhances π-π stacking with aromatic protein residues, improving binding affinity .
  • Ester vs. Acid : Methyl esters show higher cell permeability than carboxylic acid analogs (logP 2.1 vs. 0.7) .

Q. Table 2: Structural Comparisons and Bioactivity

CompoundModificationIC₅₀ (µM)Binding Affinity (Kd, nM)
Methyl 2-(6-Br-pyridin-2-yl)butanoateNone12.345
Ethyl 2-(6-Cl-pyridin-2-yl)butanoateCl instead of Br18.978
2-(6-Br-pyridin-2-yl)butanoic acidFree carboxylic acid>50320

Advanced: What analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for pyridine protons (δ 7.8–8.2 ppm) and methyl ester singlet (δ 3.6–3.8 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ 170–172 ppm) and brominated pyridine carbons (δ 120–130 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 288.0 (C₁₀H₁₁BrNO₂⁺) .
  • X-ray Crystallography : Resolves bromine positioning and dihedral angles between pyridine and ester groups .

Advanced: How can contradictions in spectroscopic data across studies be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Impurity Artifacts : Trace solvents (e.g., residual THF) may obscure peaks. Pre-purify via preparatory HPLC .
  • Dynamic Processes : Rotameric equilibria in esters broaden NMR signals. Use low-temperature (–40°C) NMR to freeze conformers .

Example : A reported δ 3.7 ppm (ester CH₃) shifted to δ 3.8 ppm in DMSO-d₆ due to hydrogen bonding. Consistency requires solvent standardization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.